molecular formula C11H12O3 B11970260 2-Allyl-5-hydroxy-4-methoxybenzaldehyde

2-Allyl-5-hydroxy-4-methoxybenzaldehyde

Cat. No.: B11970260
M. Wt: 192.21 g/mol
InChI Key: LVCUXKHSEVMELI-UHFFFAOYSA-N
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Description

2-Allyl-5-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O3 It is a derivative of benzaldehyde, featuring an allyl group, a hydroxyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde typically involves the reaction of appropriate phenolic precursors with allyl bromide under basic conditions. One common method includes the use of a phenolic compound, such as 2-hydroxy-4-methoxybenzaldehyde, which is reacted with allyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone. The reaction is usually carried out at reflux temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The purification process often involves crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-5-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 2-Allyl-5-hydroxy-4-methoxybenzoic acid.

    Reduction: 2-Allyl-5-hydroxy-4-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Allyl-5-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the allyl group.

    Eugenol (4-Allyl-2-methoxyphenol): Similar structure but has a phenol group instead of an aldehyde group.

    Anisaldehyde (4-Methoxybenzaldehyde): Similar structure but lacks both the allyl and hydroxyl groups.

Uniqueness

2-Allyl-5-hydroxy-4-methoxybenzaldehyde is unique due to the presence of both an allyl group and a hydroxyl group on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities that are not observed in its similar compounds .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-hydroxy-4-methoxy-2-prop-2-enylbenzaldehyde

InChI

InChI=1S/C11H12O3/c1-3-4-8-6-11(14-2)10(13)5-9(8)7-12/h3,5-7,13H,1,4H2,2H3

InChI Key

LVCUXKHSEVMELI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC=C)C=O)O

Origin of Product

United States

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